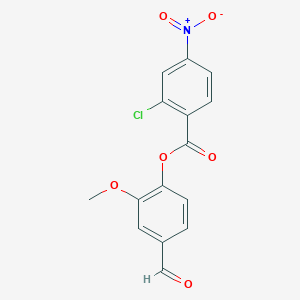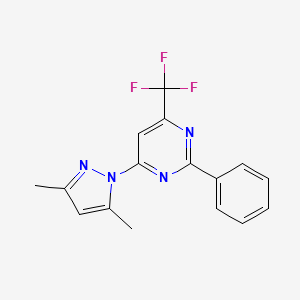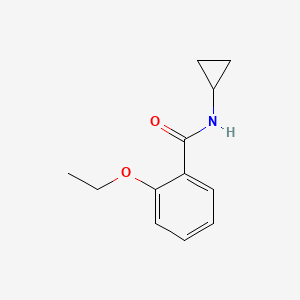![molecular formula C13H14ClN3O4 B5808617 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5808617.png)
1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound also features a 4-chloro-2-nitrophenyl group and a carbonyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 1-[(4-Chloro-2-aminophenyl)carbonyl]piperidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and piperidine-4-carboxamide.
Scientific Research Applications
1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chloro groups may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine: Similar structure but with the nitro group in a different position.
1-[(5-Chloro-2-nitrophenyl)carbonyl]piperidine: Similar structure but with the chloro and nitro groups in different positions.
1-[(4-Nitrophenyl)carbonyl]piperidine: Lacks the chloro group, which may affect its chemical and biological properties.
The unique combination of the 4-chloro-2-nitrophenyl group and the piperidine-4-carboxamide moiety in this compound imparts specific properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c14-9-1-2-10(11(7-9)17(20)21)13(19)16-5-3-8(4-6-16)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXPIUNUKZXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-morpholin-4-yl-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5808554.png)


![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
